molecular formula C25H18FN3O2S B3559280 6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE

6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE

Cat. No.: B3559280
M. Wt: 443.5 g/mol
InChI Key: LKBNRJPXTWYXCE-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyridine ring substituted with a cyanide group, a fluorophenyl group, and a cyclopropyl group Additionally, it has a thioether linkage to a phthalimide moiety

Properties

IUPAC Name

6-cyclopropyl-2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-4-(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2S/c26-17-9-7-15(8-10-17)20-13-22(16-5-6-16)28-23(21(20)14-27)32-12-11-29-24(30)18-3-1-2-4-19(18)25(29)31/h1-4,7-10,13,16H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBNRJPXTWYXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE typically involves multiple steps:

    Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or primary amines under reflux conditions.

    Thioether Formation: The phthalimide derivative is then reacted with an appropriate thiol compound to form the thioether linkage.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Pyridine Ring Functionalization: The pyridine ring is functionalized with the fluorophenyl and cyanide groups through nucleophilic substitution and cyanation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phthalimide moiety can be reduced to phthalamide or phthalic acid derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phthalamide or phthalic acid derivatives.

    Substitution: Nitro or halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: It can be explored for its potential use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used to study the interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid: This compound shares the phthalimide moiety and has similar structural features.

    O-[2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Ethyl] (4-Chlorophenyl): Another compound with a phthalimide group and aromatic substitution.

Uniqueness

6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE is unique due to its combination of a cyclopropyl group, a fluorophenyl group, and a cyanide group on the pyridine ring, along with the thioether linkage to the phthalimide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE
Reactant of Route 2
Reactant of Route 2
6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE

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